molecular formula C22H20Cl2N2O B5953615 3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE

3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE

Cat. No.: B5953615
M. Wt: 399.3 g/mol
InChI Key: SKOYLKCIYDMJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 5-chloro-2-methylaniline and 5-chloro-2-methylphenylamine. These compounds undergo a series of reactions, including condensation, cyclization, and reduction, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, 3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and chlorinated aromatic compounds. Examples include:

  • 5-chloro-2-methylindole
  • 5-chloro-2-methylaniline
  • 5-chloro-2-methylphenylamine

Uniqueness

What sets 3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE apart is its specific combination of functional groups and its tetrahydroindole core structure. This unique arrangement imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

3-(5-chloro-2-methylanilino)-1-(5-chloro-2-methylphenyl)-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O/c1-13-7-9-15(23)11-18(13)25-21-17-5-3-4-6-19(17)26(22(21)27)20-12-16(24)10-8-14(20)2/h6-12,25H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOYLKCIYDMJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=C3CCCC=C3N(C2=O)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.